Alfacalcidol

Catalog No.
S548879
CAS No.
41294-56-8
M.F
C27H44O2
M. Wt
400.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alfacalcidol

CAS Number

41294-56-8

Product Name

Alfacalcidol

IUPAC Name

(1R,3S,5E)-5-[(2Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

InChI

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11-,22-12+/t19-,23-,24-,25-,26+,27-/m1/s1

InChI Key

OFHCOWSQAMBJIW-JBMXBBQVSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Solubility

<1 mg/mL

Synonyms

1 alpha-hydroxycholecalciferol, 1 alpha-hydroxyvitamin D3, 1-alpha-oxycholecalciferol, 1-hydroxycholecalciferol, 1-hydroxycholecalciferol, (1alpha,3alpha-(5Z,7E))-isomer, 1-hydroxycholecalciferol, (1beta)-(5Z)-isomer, 1-hydroxycholecalciferol, (1beta,3beta-(5E,7E))-isomer, 1-hydroxycholecalciferol, aluminum salt, 1alpha-OHD3, alfacalcidol, AlfaD, alphacalcidol, Bondiol, Eenalfadrie, EinsAlpha, Etalpha, Oksidevit, One-Alpha, Un-Alfa

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](C[C@@H](C3=C)O)O)C

Description

The exact mass of the compound Alfacalcidol is 400.33413 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Cholecalciferol - Hydroxycholecalciferols - Supplementary Records. It belongs to the ontological category of hydroxycalciol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.

Bone Health and Mineral Metabolism

  • Treatment of osteoporosis

    Alfacalcidol is a first-line therapy for osteoporosis, a condition characterized by weakened bones and an increased risk of fractures. It works by promoting intestinal calcium absorption, which is crucial for maintaining bone mineral density []. Studies have shown that alfacalcidol, when combined with calcium supplements, can effectively prevent and treat osteoporosis in postmenopausal women and men [, ].

  • Secondary hyperparathyroidism

    This condition arises due to insufficient calcium levels in the blood, which stimulates the parathyroid gland to produce excess parathyroid hormone (PTH). PTH, in turn, mobilizes calcium from bones, leading to bone loss. Alfacalcidol helps regulate calcium and PTH levels, thereby improving bone health in patients with secondary hyperparathyroidism, often associated with chronic kidney disease [].

  • Renal osteodystrophy

    Chronic kidney disease can disrupt calcium and phosphorus balance, leading to bone abnormalities known as renal osteodystrophy. Alfacalcidol plays a role in managing this condition by improving calcium absorption and regulating PTH levels [].

Chronic Disease Research

  • Cardiovascular disease

    Emerging research suggests a potential link between vitamin D deficiency and an increased risk of cardiovascular disease. Alfacalcidol, as a vitamin D analog, is being investigated for its potential role in preventing or managing cardiovascular complications []. However, more research is needed to confirm these findings.

  • Autoimmune diseases

    Alfacalcidol is being explored for its potential immunomodulatory effects in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Studies suggest that it might help regulate the immune system and reduce inflammation, but further research is necessary to determine its efficacy [].

Origin and Significance

Alfacalcidol is not naturally produced in the body. It is a synthetic derivative of vitamin D3 (cholecalciferol) and serves as a more potent and faster-acting alternative for regulating calcium levels []. This makes it a valuable tool for researchers studying calcium metabolism, bone disorders, and kidney function.


Molecular Structure Analysis

Alfacalcidol possesses a complex molecular structure with several key features:

  • Steroid backbone: The core structure consists of four fused cycloalkane rings, characteristic of steroids [].
  • Hydroxyl groups: It contains three hydroxyl groups (OH) at specific positions (C1, C3, and C27) that are crucial for its biological activity [].
  • Double bond: A double bond (C5-C6) is present in the side chain, influencing its shape and interaction with target molecules [].

These features contribute to the molecule's ability to bind to the vitamin D receptor (VDR) and exert its effects on calcium metabolism [].


Chemical Reactions Analysis

Synthesis

Other Relevant Reactions

Once in the body, alfacalcidol undergoes further hydroxylation in the kidneys to become calcitriol, the biologically active form of vitamin D []. Alfacalcidol can also interact with various enzymes and proteins involved in calcium and phosphorus homeostasis [].

Balanced chemical equations are not available for these processes due to the proprietary nature of the synthesis and the complexity of biological interactions.

Physical and Chemical Properties

  • Melting point: 139-142 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Poorly soluble in water, but soluble in organic solvents like ethanol and oils []
  • Stability: Light-sensitive and should be stored in a cool, dark place []

Alfacalcidol acts by mimicking the effects of calcitriol, the active form of vitamin D, in the body. It binds to the vitamin D receptor (VDR) in the intestines, stimulating intestinal absorption of calcium and phosphorus []. Additionally, it may influence bone metabolism and regulate parathyroid hormone (PTH) levels, which play a crucial role in calcium homeostasis [].

Case Study

Studies have shown that alfacalcidol supplementation can improve bone mineral density and reduce the risk of fractures in patients with chronic kidney disease, where the body's ability to produce calcitriol is impaired.

  • Hypercalcemia (excess calcium in the blood): Symptoms include nausea, vomiting, constipation, and kidney stones.
  • Hyperphosphatemia (excess phosphorus in the blood): This can worsen existing bone and joint problems.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

6.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

400.334130642 g/mol

Monoisotopic Mass

400.334130642 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Melting Point

136 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9H9H4DCC8T

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (91.3%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (93.48%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Alfacalcidol is indicated in adult patients with chronic renal failure for the management of hypocalcemia, secondary hyperparathyroidism, or osteodystrophy. Alfacalcidol is indicated in the management of nutritional and malabsorptive rickets and osteomalacia, vitamin D-dependent rickets and osteomalacia, and hypophosphataemic vitamin D resistant rickets and osteomalacia.
FDA Label

Pharmacology

Alfacalcidol is Vitamin D-hormone analog which is activated by the enzyme 25-hydroxylase in the liver for systemic and in osteoblasts for local D-hormone actions.

MeSH Pharmacological Classification

Bone Density Conservation Agents

ATC Code

A - Alimentary tract and metabolism
A11 - Vitamins
A11C - Vitamin a and d, incl. combinations of the two
A11CC - Vitamin d and analogues
A11CC03 - Alfacalcidol

Mechanism of Action

In conditions like chronic renal failure, renal bone disease, hypoparathyroidism, and vitamin D dependent rickets, the kidneys' capacity for 1α-hydroxylation is impaired, leading to reduced production of endogenous 1,25-dihydroxyvitamin D and aberrated mineral metabolism. As an active and potent analog of vitamin D, alfacalcidol works to restore the functions and activities of endogenous 1,25-dihydroxyvitamin D.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Vitamin D3 like receptor
NR1I1 (VDR) [HSA:7421] [KO:K08539]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

41294-56-8

Absorption Distribution and Excretion

Alfacalcidol is absorbed passively and almost completely in the small intestine.

Metabolism Metabolites

Alfacalcidol is rapidly converted in the liver to 1,25-dihydroxyvitamin D, which is essentially the metabolite of vitamin D that regulates calcium and phosphate metabolism. Alfacalcidol is further metabolized to other polar inactive metabolites, excreted primarily through the bile.

Wikipedia

Alfacalcidol

Biological Half Life

The half-life of alfacalcidol ranges from three to four hours.

Use Classification

Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]

Dates

Modify: 2023-08-15
1: Von Schacht E, Dambacher MA, Ringe JD, Dukas L. [Combination of alendronate plus alfacalcidol in the treatment of osteoporosis. Rationale, preclinical data and clinical evidence]. MMW Fortschr Med. 2012 Apr 5;154 Suppl 1:10-21. Review. German. PubMed PMID: 23427364.
2: Fukui T, Munemura C, Maeta S, Ishida C, Murawaki Y. The Effects of Olmesartan and Alfacalcidol on Renoprotection and klotho Gene Expression in 5/6 Nephrectomized Spontaneously Hypertensive Rats. Yonago Acta Med. 2011 Sep;54(3):49-58. Epub 2011 Sep 1. Review. PubMed PMID: 24031129; PubMed Central PMCID: PMC3763788.
3: Kubodera N. D-hormone derivatives for the treatment of osteoporosis: from alfacalcidol to eldecalcitol. Mini Rev Med Chem. 2009 Oct;9(12):1416-22. Review. PubMed PMID: 19929815.
4: Kubodera N. A new look at the most successful prodrugs for active vitamin D (D hormone): alfacalcidol and doxercalciferol. Molecules. 2009 Sep 29;14(10):3869-80. doi: 10.3390/molecules14103869. Review. PubMed PMID: 19924035.
5: O'Donnell S, Moher D, Thomas K, Hanley DA, Cranney A. Systematic review of the benefits and harms of calcitriol and alfacalcidol for fractures and falls. J Bone Miner Metab. 2008;26(6):531-42. doi: 10.1007/s00774-008-0868-y. Epub 2008 Nov 1. Review. PubMed PMID: 18979152.
6: Saito M. [Assessment of bone quality. Effects of bisphosphonates, raloxifene, alfacalcidol, and menatetrenone on bone quality: collagen cross-links, mineralization, and microdamage]. Clin Calcium. 2008 Mar;18(3):364-72. doi: CliCa0803364372. Review. Japanese. PubMed PMID: 18310825.
7: Ringe JD, Schacht E. Improving the outcome of established therapies for osteoporosis by adding the active D-hormone analog alfacalcidol. Rheumatol Int. 2007 Dec;28(2):103-11. Epub 2007 Aug 1. Review. PubMed PMID: 17668216.
8: Rosery H, Bergemann R, Marx SE, Boehnke A, Melnick J, Sterz R, Williams L. Health-economic comparison of paricalcitol, calcitriol and alfacalcidol for the treatment of secondary hyperparathyroidism during haemodialysis. Clin Drug Investig. 2006;26(11):629-38. Review. PubMed PMID: 17163297.
9: Schacht E, Richy F, Reginster JY. The therapeutic effects of alfacalcidol on bone strength, muscle metabolism and prevention of falls and fractures. J Musculoskelet Neuronal Interact. 2005 Jul-Sep;5(3):273-84. Review. PubMed PMID: 16172518.
10: Scharla SH, Schacht E, Lempert UG. Alfacalcidol versus plain vitamin D in inflammation induced bone loss. J Rheumatol Suppl. 2005 Sep;76:26-32. Review. PubMed PMID: 16142848.

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